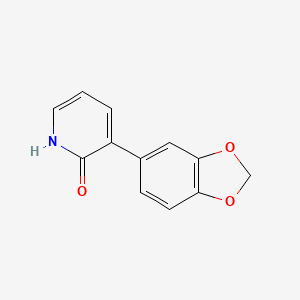

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-9(2-1-5-13-12)8-3-4-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLGALTXNHDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, two primary disconnection strategies are considered.

C-C Bond Disconnection: The bond between the pyridine (B92270) C3-position and the phenyl ring can be disconnected. This suggests a synthetic strategy involving the coupling of a pre-formed 3-substituted pyridine synthon with a 3,4-methylenedioxyphenyl synthon.

Pyridine Ring Disconnection: A more common approach for pyridine synthesis involves breaking down the heterocyclic ring itself. advancechemjournal.com Following the logic of the Hantzsch pyridine synthesis, the pyridine ring can be retrosynthetically cleaved into three components: an aldehyde, two equivalents of a β-ketoester (or similar active methylene (B1212753) compound), and an ammonia (B1221849) source. advancechemjournal.com

This analysis identifies the following key precursors:

3,4-Methylenedioxybenzaldehyde (Piperonal): This aldehyde serves as the source of the substituted phenyl group.

A β-dicarbonyl compound: Ethyl acetoacetate (B1235776) is a common choice, providing four of the five carbon atoms of the pyridine ring.

An ammonia source: Ammonium (B1175870) acetate (B1210297) or ammonia itself can be used to provide the nitrogen atom for the heterocycle.

A retrosynthetic tree based on these disconnections highlights the pathway from the target molecule back to simple, readily available starting materials.

Classical and Modern Synthetic Routes

Both traditional and contemporary methods are applicable for the synthesis of the target compound, ranging from multi-step linear sequences to one-pot convergent strategies.

Stepwise syntheses involve the sequential construction of the molecule, offering precise control over each transformation. One plausible approach is a variation of the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with a cyanoacetamide derivative, followed by cyclization. Another classical method involves the diazotization of a corresponding aminopyridine (e.g., 2-amino-3-(3,4-methylenedioxyphenyl)-pyridine) followed by hydrolysis to install the hydroxyl group. orgsyn.org

A different stepwise strategy could involve the N-alkylation of 2-hydroxypyridine (B17775) with a suitable electrophile, followed by subsequent functionalization of the pyridine ring. nih.gov For instance, after protecting the hydroxyl group, a C-C bond could be formed at the 3-position using a cross-coupling reaction, such as a Suzuki or Stille coupling, with a 3,4-methylenedioxyphenylboronic acid or stannane, respectively.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. bohrium.com This approach is favored for its atom economy, simplicity, and ability to rapidly generate molecular complexity. bohrium.com

The Hantzsch pyridine synthesis is a well-established MCR that is highly suitable for constructing the target molecule. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde (3,4-methylenedioxybenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor (e.g., ammonium acetate). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) derivative, which must be subsequently oxidized to yield the aromatic pyridine ring. wikipedia.org Various oxidizing agents, such as nitric acid, ferric chloride, or manganese dioxide, can be employed for this aromatization step. wikipedia.org The use of microwave irradiation has been shown to accelerate Hantzsch syntheses. nih.gov

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|---|

| Stepwise Synthesis (e.g., Cross-Coupling) | Sequential formation of bonds and functional group manipulations. | 3-Halopyridone, 3,4-methylenedioxyphenylboronic acid, catalyst. | High degree of control over each step. | Longer reaction sequences, lower overall yield, requires isolation of intermediates. |

| Multi-Component Reaction (Hantzsch Synthesis) | One-pot condensation of multiple components to form the core structure. bohrium.com | 3,4-Methylenedioxybenzaldehyde, β-ketoester, ammonia source. | High atom economy, operational simplicity, rapid assembly of complex molecules. bohrium.com | May require a separate oxidation step; potential for side reactions. |

Reaction Mechanism Elucidation in Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound involves several fundamental organic reaction mechanisms.

Hantzsch-like Mechanism: The Hantzsch synthesis proceeds through a series of well-defined steps. organic-chemistry.org

Knoevenagel Condensation: The aldehyde (3,4-methylenedioxybenzaldehyde) reacts with one equivalent of the β-ketoester under basic or acidic catalysis to form an α,β-unsaturated carbonyl compound.

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.

Michael Addition: The enamine acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound in a conjugate, or Michael, addition. organic-chemistry.orgwikipedia.org This step forms the C-C bond that establishes the backbone of the final ring system.

Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

Oxidation: The final step is the oxidation of the dihydropyridine (B1217469) to the aromatic pyridine product.

Michael Addition: This reaction involves the 1,4-addition of a nucleophile (a Michael donor, such as an enolate or enamine) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org It is a key C-C bond-forming reaction in the Hantzsch synthesis and other pathways for building the pyridine ring. nsf.govnih.gov

SN2 and E2 Elimination: Bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) are competing pathways. nih.gov An SN2 mechanism could be relevant in stepwise approaches, such as the alkylation of the 2-hydroxypyridine nitrogen atom with an alkyl halide, which proceeds via a backside attack and inversion of stereochemistry if the carbon is chiral. youtube.comyoutube.com The E2 reaction, which requires an anti-periplanar arrangement of a β-hydrogen and a leaving group, is crucial for creating double bonds and could be involved in the synthesis of unsaturated precursors or in aromatization steps. youtube.com Factors such as the steric bulk of the substrate and the basicity of the nucleophile determine the competition between SN2 and E2 pathways. nih.gov

Cope Elimination: The Cope elimination is a thermally induced intramolecular syn-elimination reaction of a tertiary amine oxide. orgoreview.comorganic-chemistry.org It proceeds through a five-membered cyclic transition state where the amine oxide acts as its own base. chemistrysteps.com This reaction produces an alkene and a hydroxylamine. organic-chemistry.org While not a primary route to the target pyridine, it represents a potential method for the stereospecific synthesis of a complex, unsaturated acyclic precursor that could later be cyclized to form the heterocyclic ring. The reaction is known for occurring under mild conditions. orgoreview.comalfa-chemistry.com

Stereochemistry is an important consideration in the synthesis of complex molecules.

In the Hantzsch synthesis , the initial 1,4-dihydropyridine intermediate possesses a stereocenter at the C4 position, which bears the 3,4-methylenedioxyphenyl group. Therefore, this intermediate is formed as a racemic mixture. However, the subsequent oxidation step to form the aromatic pyridine ring eliminates this stereocenter, rendering the final product achiral.

For pathways involving an SN2 reaction at a chiral center, a complete inversion of stereochemistry would be expected.

Elimination reactions have strict stereochemical requirements. The E2 reaction proceeds most readily when the β-hydrogen and the leaving group are in an anti-periplanar conformation. chemistrysteps.com In contrast, the Cope elimination is a syn-elimination, requiring the β-hydrogen and the amine oxide group to be in a syn-periplanar orientation to form the necessary five-membered transition state. organic-chemistry.orgchemistrysteps.comorganicchemistrytutor.com These constraints are critical when designing syntheses of intermediates with specific alkene geometries.

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of pyridine derivatives, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of complex pyridine structures, providing valuable insights for the targeted synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively utilized in pyridine synthesis. For instance, the use of ruthenium-based catalysts, such as NHC-ligated Ru-indenylidene or benzylidene complexes, has been compared for their performance in various metathesis reactions. While tricyclohexylphosphine (B42057) (PCy3) containing complexes generally show better performance in ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM), pyridine-ligated complexes exhibit comparable activity in cross-metathesis reactions. These findings suggest the potential for employing tailored homogeneous catalysts to facilitate specific bond formations in the synthesis of this compound. A plausible synthetic route could involve a C-H activation/alkenylation/electrocyclization sequence, where a rhodium catalyst facilitates the reaction between an α,β-unsaturated imine and an alkyne to form a dihydropyridine intermediate, which can then be oxidized to the final pyridine product.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of easy separation, recovery, and reusability. Various magnetically recoverable nanocatalysts have been developed for pyridine synthesis. For example, a Fe3O4/HT-Co composite has been used for the one-pot, three-component synthesis of 2,4,6-triaryl pyridines. Another example is the use of an IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst for the synthesis of pyridine derivatives under ultrasound irradiation. This catalyst demonstrated high efficiency and could be easily recovered and reused without a significant loss of activity. Similarly, Fe3O4/ZnO/MWCNTs magnetic nanocomposites have shown remarkable efficacy in increasing the yield of pyridine derivatives in three-component reactions. The development of such robust heterogeneous catalysts presents a promising avenue for the sustainable synthesis of this compound, potentially allowing for simplified purification processes and reduced waste generation.

| Catalyst | Type | Key Features | Application in Pyridine Synthesis |

| Ru-indenylidene/benzylidene complexes | Homogeneous | Tunable ligands (e.g., PCy3, pyridine) affecting reactivity in different metathesis reactions. | Cross-metathesis reactions. |

| Rhodium complexes | Homogeneous | C-H activation for alkenylation/electrocyclization sequences. | One-pot synthesis of highly substituted pyridines. |

| Fe3O4/HT-Co | Heterogeneous | Magnetically recoverable, reusable. | One-pot, three-component synthesis of 2,4,6-triaryl pyridines. |

| IRMOF-3/GO/CuFe2O4 | Heterogeneous | Magnetically separable, high catalytic behavior under ultrasound. | One-pot synthesis of various pyridine derivatives. |

| Fe3O4/ZnO/MWCNTs | Heterogeneous | Magnetically recoverable, increases reaction yield. | Three-component reactions to synthesize pyridine derivatives. |

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several green chemistry approaches have shown considerable promise.

Solvent-Free Reaction Protocols

Conducting reactions without a solvent offers numerous advantages, including reduced waste, lower costs, and simplified purification. Solvent-free conditions have been successfully applied to the synthesis of various pyridine derivatives. For instance, the synthesis of 2-amino-3-cyanopyridines has been achieved through a four-component reaction under solvent-free conditions at 90°C using nano-Fe3O4@Ca(HSO4)2 as a catalyst. Similarly, polysubstituted pyridines have been synthesized via a pseudo-four-component reaction at 110°C without a solvent. Triflic acid (HOTf) has also been shown to be an efficient catalyst for the synthesis of benzene (B151609) and pyridine derivatives under solvent-free conditions. These examples underscore the feasibility of developing a solvent-free synthetic protocol for this compound, which would significantly improve the environmental footprint of its production.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. This technique has been widely applied to the synthesis of various heterocyclic compounds, including pyridines. For example, a one-pot, four-component reaction to synthesize 3-pyridine derivatives was successfully carried out using microwave irradiation, offering a more efficient alternative to conventional heating. The synthesis of 2,3-dihydro-4-pyridinones has also been achieved via the reaction of curcumin (B1669340) and primary amines under microwave irradiation using Montmorillonite K-10 as a catalyst, with reaction times not exceeding 120 seconds. The application of microwave-assisted synthesis to the production of this compound could lead to a more rapid and energy-efficient process.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. The physical effects of acoustic cavitation can promote mass transfer and accelerate chemical transformations. This method has been successfully employed in the synthesis of various heterocyclic compounds. For instance, ultrasound has been used to assist the synthesis of pyrimidoquinolindione derivatives through a multicomponent reaction. The synthesis of multi-substituted tetrahydropyridine-3-carboxylates has also been achieved via an ultrasound-promoted pseudo five-component reaction in an aqueous medium. An efficient protocol for synthesizing pyridine derivatives using an IRMOF-3/GO/CuFe2O4 nanocomposite was conducted under ultrasonic irradiation, highlighting the synergy between advanced catalysts and green techniques. These successful applications suggest that ultrasound-assisted synthesis could be a valuable strategy for the efficient and environmentally friendly production of this compound.

| Green Chemistry Approach | Key Advantages | Example Application in Pyridine Synthesis |

| Solvent-Free Reaction | Reduced waste, simplified workup, cost-effective. | Synthesis of 2-amino-3-cyanopyridines using a nano-catalyst at 90°C. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, improved purity. | One-pot, four-component synthesis of 3-pyridine derivatives. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, eco-friendly. | Synthesis of pyridine derivatives with an IRMOF-3/GO/CuFe2O4 nanocomposite. |

Advanced Structural Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are employed to probe the atomic and molecular vibrations, providing a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and type of atoms, their connectivity, and their spatial relationships. For this compound, a combination of 1D and 2D NMR experiments is used for unambiguous signal assignment. It is important to note that 2-hydroxypyridines often exist in a tautomeric equilibrium with their corresponding pyridone form. In polar solvents, the 2-pyridone tautomer is generally favored. wikipedia.org

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the protons on the methylenedioxyphenyl ring, the methylene (B1212753) bridge protons, and the labile N-H proton of the pyridone tautomer. The protons on the pyridine ring typically appear as multiplets due to coupling with adjacent protons. chemicalbook.com The aromatic protons of the methylenedioxyphenyl group are influenced by their position relative to the dioxole ring and the pyridine substituent. libretexts.orglibretexts.org The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to appear as a characteristic singlet in the range of 5.9-6.1 ppm. The N-H proton of the predominant 2-pyridone tautomer is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for a solution in a polar solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (Pyridine) | 7.3 - 7.5 | dd (doublet of doublets) | J = ~7.0, ~2.0 |

| H-5 (Pyridine) | 6.2 - 6.4 | t (triplet) or dd | J = ~7.0, ~7.0 |

| H-6 (Pyridine) | 7.5 - 7.7 | dd (doublet of doublets) | J = ~7.0, ~2.0 |

| H-2' (Phenyl) | 6.9 - 7.1 | d (doublet) | J = ~1.5 |

| H-5' (Phenyl) | 6.8 - 7.0 | d (doublet) | J = ~8.0 |

| H-6' (Phenyl) | 6.7 - 6.9 | dd (doublet of doublets) | J = ~8.0, ~1.5 |

| -O-CH₂-O- | 5.9 - 6.1 | s (singlet) | N/A |

| N-H (Pyridone) | 11.0 - 13.0 | br s (broad singlet) | N/A |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Typically, each chemically non-equivalent carbon atom gives a distinct signal. openstax.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org

The ¹³C NMR spectrum for this compound is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the structure. The carbonyl carbon (C-2) of the pyridone tautomer is characteristically found at a very downfield position, often in the range of 160-180 ppm. openstax.org Carbons bonded to oxygen, such as C-2, C-3', and C-4', will be deshielded and appear at lower fields. libretexts.org The carbon of the methylenedioxy bridge (-O-CH₂-O-) has a characteristic chemical shift around 101-102 ppm. The remaining aromatic carbons appear in the typical range of 105-150 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for a solution in a polar solvent like DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridone C=O) | 160 - 165 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 105 - 110 |

| C-6 (Pyridine) | 135 - 140 |

| C-1' (Phenyl) | 128 - 132 |

| C-2' (Phenyl) | 108 - 112 |

| C-3' (Phenyl) | 147 - 150 |

| C-4' (Phenyl) | 146 - 149 |

| C-5' (Phenyl) | 107 - 111 |

| C-6' (Phenyl) | 120 - 124 |

| -O-CH₂-O- | 101 - 102 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. They reveal correlations between nuclei, either through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and on the phenyl ring (H-5' with H-6'). This is essential for confirming the substitution pattern on both rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It allows for the direct assignment of each protonated carbon by linking the previously identified proton signals to their corresponding carbon signals. For example, the signal for H-4 would show a cross-peak with the signal for C-4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). libretexts.org This is particularly useful for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule. Key expected correlations would include the pyridine protons (e.g., H-4) to the carbons of the phenyl ring (e.g., C-1', C-2'), and the phenyl protons (e.g., H-2') to the pyridine carbons (e.g., C-3, C-4), confirming the C-3 to C-1' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is valuable for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show cross-peaks between protons on the pyridine ring and the adjacent phenyl ring (e.g., between H-4 and H-2'), providing information about the preferred rotational conformation around the C-C bond connecting the two rings.

Beyond ¹H and ¹³C, NMR can be used to study other magnetically active nuclei. For nitrogen-containing heterocyclic compounds, ¹⁵N NMR is particularly informative.

The ¹⁵N NMR chemical shift is highly sensitive to the electronic environment of the nitrogen atom, including factors like hybridization, protonation state, and tautomeric form. researchgate.net For this compound, which likely exists as the 2-pyridone tautomer, the nitrogen atom is in an amide-like environment. The ¹⁵N chemical shift for pyridine derivatives can vary widely, but for 2-pyridone systems, the nitrogen signal is expected to appear in the range of -150 to -250 ppm relative to nitromethane. elsevierpure.comresearchgate.net This measurement can provide definitive evidence for the predominant tautomeric form in solution. researchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, while Raman spectroscopy measures the scattering of light from molecular vibrations. The two techniques are often complementary due to different selection rules. nih.gov

The IR and Raman spectra of this compound would be characterized by vibrations of the 2-pyridone ring, the substituted phenyl ring, and the methylenedioxy bridge.

O-H and N-H Stretching: In the solid state, a broad band in the IR spectrum between 3200 and 2500 cm⁻¹ would be characteristic of the N-H stretching vibration of the hydrogen-bonded 2-pyridone tautomer.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz The methylene (-CH₂-) C-H stretches from the dioxole ring would appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band in the IR spectrum between 1650 and 1690 cm⁻¹ is a key indicator of the carbonyl group in the 2-pyridone ring. libretexts.org This band is often strong in the Raman spectrum as well.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl rings are expected in the 1400-1620 cm⁻¹ region.

Methylenedioxy Group Vibrations: The methylenedioxy group has several characteristic IR bands, most notably strong C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, and a distinctive "methylene scissors" vibration near 930 cm⁻¹. acs.org

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H stretch (H-bonded) | 3200 - 2500 | Medium, Broad | Weak |

| Aromatic C-H stretch | 3100 - 3010 | Medium | Strong |

| Aliphatic C-H stretch (-CH₂-) | 2990 - 2880 | Medium | Medium |

| C=O stretch (Pyridone) | 1690 - 1650 | Strong | Medium |

| Aromatic C=C/C=N ring stretch | 1620 - 1400 | Strong to Medium | Strong |

| Asymmetric C-O-C stretch | 1270 - 1230 | Strong | Medium |

| Symmetric C-O-C stretch | 1050 - 1030 | Strong | Weak |

| -O-CH₂-O- deformation | 940 - 920 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

The UV-Vis spectrum of this compound is determined by the chromophores present in its structure: the 2-hydroxypyridine (B17775) ring and the 3,4-methylenedioxyphenyl group. libretexts.org These conjugated systems contain π electrons and, in the case of the nitrogen and oxygen atoms, non-bonding (n) electrons, which can undergo electronic transitions. youtube.com

The primary electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of aromatic and other conjugated systems. Due to the extended conjugation between the pyridine and phenyl rings, these transitions are expected to be intense and occur at longer wavelengths compared to non-conjugated systems. For similar 3-hydroxypyridine (B118123) derivatives, these absorptions are observed in the UV region. nih.govurfu.ru

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. youtube.com These transitions are typically less intense than π → π* transitions and can sometimes be obscured by the stronger absorptions. libretexts.org The presence of the hydroxyl group and the pyridine nitrogen atom makes n → π* transitions possible in this molecule.

The solvent can influence the position of the absorption maxima. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths (solvatochromism). For instance, hydrogen bonding with a protic solvent can shift n → π* transitions to shorter wavelengths (a hypsochromic or blue shift). stackexchange.com

| Transition Type | Chromophore | Expected Absorption Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Pyridine Ring, Phenyl Ring (Conjugated System) | ~250 - 350 | High |

| n → π | C=N (Pyridine), C=O (Pyridone tautomer), -OH, -O- | ~300 - 400 | Low |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The fragmentation of this compound upon ionization is expected to follow pathways characteristic of both the pyridine and methylenedioxyphenyl moieties. Key fragmentation pathways for related 3,4-methylenedioxy derivatives often involve the methylenedioxy group. nih.gov Common fragmentation includes the loss of the CH₂O group (30 Da) or the entire CH₂O₂ group (46 Da). nih.gov The pyridine ring can undergo complex ring-opening and fragmentation, while the hydroxyl group can be lost as a water molecule (18 Da) or a hydroxyl radical (17 Da), particularly in tandem MS experiments. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio, typically to four or more decimal places. mdpi.com This accuracy allows for the determination of the elemental composition of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass. acs.org For this compound (C₁₂H₉NO₃), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like this compound. nih.govuvic.ca In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in the positive ion mode. mdpi.com This technique minimizes fragmentation during the ionization process, usually resulting in an intense signal for the molecular ion, which is beneficial for molecular weight determination. nih.gov Tandem mass spectrometry (MS/MS) can then be used to induce and analyze the fragmentation of the selected [M+H]⁺ ion, providing detailed structural information. oup.com

| Ion | Proposed Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₀NO₃⁺ | 216 | Protonated molecular ion. |

| [M-OH]⁺ | C₁₂H₈NO₂⁺ | 198 | Loss of hydroxyl radical. |

| [M-CH₂O+H]⁺ | C₁₁H₈NO₂⁺ | 186 | Loss of formaldehyde (B43269) from the methylenedioxy group. |

| [M-CH₂O₂]⁺• | C₁₁H₉NO⁺• | 171 | Loss of the methylenedioxy group. |

| [C₇H₅O₂]⁺ | C₇H₅O₂⁺ | 121 | Fragment corresponding to the methylenedioxyphenyl cation. |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. iucr.org Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.commdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other 2-hydroxypyridine derivatives, provides insight into its likely solid-state features. iucr.orgresearchgate.netresearchgate.net

It is expected that the 2-hydroxypyridine moiety exists predominantly in the pyridone tautomeric form in the solid state, as this form is often stabilized by intermolecular hydrogen bonding. chemtube3d.com Strong intermolecular hydrogen bonds of the O-H···O or N-H···O type would likely be a dominant feature, connecting molecules into chains, dimers, or more complex networks. iucr.orgresearchgate.net

The relative orientation of the pyridine and the methylenedioxyphenyl rings is another key structural aspect. The torsion angle between the two rings would define the degree of planarity of the molecule, which in turn influences electronic conjugation and crystal packing. In similar biaryl systems, the rings are often twisted relative to each other to minimize steric hindrance. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD)

No crystallographic data for this compound has been deposited in publicly accessible databases or published in scientific literature. Therefore, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Crystal Packing and Intermolecular Interactions

Without SC-XRD data, the arrangement of molecules in the crystal lattice and the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) cannot be determined.

Advanced Surface Analysis Techniques

Hirshfeld Surface Analysis

A Hirshfeld surface analysis is contingent on the availability of a crystal structure. As no such data exists for this compound, this analysis has not been performed.

Quantum Theory of Atoms in Molecules (QT-AIM) Analysis

Similarly, a QT-AIM analysis, which evaluates the topology of the electron density to characterize bonding, is typically performed on a known molecular geometry, often derived from experimental crystal structures or high-level theoretical calculations. No such studies have been published for this compound.

Reactivity and Derivatization Chemistry

Functional Group Transformations

The principal functional groups—the hydroxyl group, the pyridine (B92270) ring, and the methylenedioxyphenyl ring—can undergo various transformations to yield a diverse range of derivatives.

Hydroxylation can be directed to either the pyridine or the phenyl ring, depending on the reaction conditions. The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, facilitating reactions such as photochemical rearrangement to introduce a hydroxyl group at the C3 position. nih.gov While the C3 position is already substituted in the target molecule, similar "oxygen walk" mechanisms could potentially lead to other hydroxylated isomers under specific photochemical conditions. nih.gov

The 3,4-methylenedioxyphenyl ring is also susceptible to oxidative transformations. Aromatic hydroxylation is a known metabolic pathway for compounds containing this moiety, such as 3,4-(methylenedioxy)methamphetamine (MDMA). nih.gov In vivo studies have shown that hydroxylation can occur at the 2, 5, and 6 positions of the 3,4-methylenedioxyphenyl ring, with a preference for the 6-position. nih.gov This suggests that chemical hydroxylation of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine could yield derivatives with an additional hydroxyl group on the phenyl ring. Furthermore, under strong oxidizing conditions, the methylenedioxy bridge itself can be cleaved.

Halogenation of this compound can occur on either the pyridine or the phenyl ring. The 2-hydroxy group on the pyridine ring is an activating, ortho-para directing group. With the ortho (C3) position blocked, electrophilic attack is directed towards the para (C5) position. The phenyl ring is strongly activated by the electron-donating 3,4-methylenedioxy group, which directs electrophiles to the open ortho position (C6 on the phenyl ring).

Recent methodologies for the 3-selective halogenation of pyridines via Zincke imine intermediates demonstrate the advanced strategies available for pyridine functionalization, although for this specific molecule, other positions are more likely to react via standard electrophilic substitution. nih.govresearchgate.netnih.gov

| Reaction | Reagent | Potential Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Hydroxy-5-chloro-3-(3,4-methylenedioxyphenyl)pyridine |

| Bromination | N-Bromosuccinimide (NBS) | 2-Hydroxy-5-bromo-3-(3,4-methylenedioxyphenyl)pyridine |

| Iodination | N-Iodosuccinimide (NIS) | 2-Hydroxy-5-iodo-3-(3,4-methylenedioxyphenyl)pyridine |

| Bromination (Phenyl Ring) | Bromine in Acetic Acid | 2-Hydroxy-3-(6-bromo-3,4-methylenedioxyphenyl)pyridine |

Nitration of the molecule is expected to follow the same regioselectivity as halogenation due to the directing effects of the existing substituents. Reaction with nitrating agents, such as a mixture of nitric acid and sulfuric acid, would likely lead to substitution at the C5 position of the pyridine ring or the C6 position of the phenyl ring. The preparation of 2-hydroxy-3-nitropyridine (B160883) from 2-hydroxypyridine (B17775) is a well-established reaction, supporting the feasibility of nitrating the pyridine core. google.com

Amination can be achieved indirectly. For instance, a nitro-derivative obtained from the nitration reaction can be subsequently reduced to the corresponding amino group. Another advanced method involves the vicarious nucleophilic substitution (VNS) of hydrogen, which has been applied to 3-nitropyridines to introduce an amino group selectively para to the nitro group. ntnu.no This could be a potential route for the amination of a nitrated derivative of the title compound.

The 2-hydroxy group of the pyridine ring is readily derivatized to form ethers and esters. O-alkylation to produce ethers can be accomplished via reactions with alkyl halides in the presence of a base (Williamson ether synthesis). Similarly, O-acylation to form esters can be achieved by reacting the compound with acyl chlorides or acid anhydrides. The alkylation of 2-hydroxypyridine with reagents like ethyl bromoacetate (B1195939) is a common procedure that highlights the reactivity of this functional group. nih.gov

| Reaction | Reagent | Product Class | Example Product Name |

|---|---|---|---|

| Etherification (O-alkylation) | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | Pyridine Ether | 2-Methoxy-3-(3,4-methylenedioxyphenyl)pyridine |

| Esterification (O-acylation) | Acetyl Chloride (CH₃COCl), Base (e.g., Pyridine) | Pyridine Ester | 3-(3,4-Methylenedioxyphenyl)-2-pyridyl acetate (B1210297) |

| Etherification | Benzyl Bromide (BnBr), Base (e.g., NaH) | Pyridine Ether | 2-(Benzyloxy)-3-(3,4-methylenedioxyphenyl)pyridine |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Phenyl Rings

The two aromatic rings in this compound exhibit contrasting reactivity towards substitution reactions.

Pyridine Ring: The pyridine ring is inherently electron-deficient, which makes it generally unreactive towards electrophilic aromatic substitution. However, the presence of the strong electron-donating hydroxyl group at the C2 position activates the ring towards electrophiles, directing them to the C5 (para) position. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.comquimicaorganica.org In the parent compound, the C2 position is occupied by a hydroxyl group, which is a poor leaving group. However, it can be converted into a better leaving group (e.g., a tosylate or triflate), which could then be displaced by a strong nucleophile.

Phenyl Ring: In contrast, the phenyl ring is electron-rich due to the powerful electron-donating effect of the methylenedioxy group. This group strongly activates the ring for electrophilic aromatic substitution, directing incoming electrophiles to the C6 position (ortho to the substituent). Nucleophilic substitution on this ring is highly unlikely unless additional, strong electron-withdrawing groups are introduced.

Cycloaddition and Rearrangement Reactions

The pyridine ring can, under certain conditions, participate in cycloaddition reactions. Although less common than for benzene (B151609) derivatives, pyridines can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions, typically with highly reactive dienophiles. The reaction often requires high temperatures or Lewis acid catalysis. The 2-hydroxypyridine tautomer, 2-pyridone, possesses more diene character and may undergo such reactions more readily.

Photochemical reactions can induce rearrangements in the pyridine ring, leading to the formation of valence isomers like Dewar pyridines. Additionally, ring-opening and transformation reactions have been observed in related polycyclic pyridone systems, suggesting that under specific conditions, the heterocyclic core of this compound could undergo significant structural reorganization. nih.gov

Synthesis of Structural Analogues and Derivatives

The chemical scaffold of this compound presents multiple sites for structural modification, enabling the synthesis of a wide array of analogues and derivatives. The reactivity of the molecule is primarily centered around three key areas: the hydroxyl group at the C2 position of the pyridine ring, the remaining unsubstituted positions on the pyridine ring, and the methylenedioxyphenyl moiety. These sites allow for targeted derivatization to explore the chemical space around the core structure.

Modifications at the Hydroxy Position

The hydroxyl group of the 2-hydroxypyridine core exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium influences its reactivity, but it readily undergoes reactions typical of hydroxyl groups and pyridones, most notably alkylation and acylation.

O-Alkylation and O-Acylation:

The hydroxyl group can be converted into an ether or an ester. O-alkylation is a common modification for 2-hydroxypyridines. nih.govtandfonline.com While alkylation can sometimes lead to a mixture of N- and O-alkylated products due to the pyridone tautomer, specific conditions can favor O-alkylation. acs.orgthieme-connect.comorganic-chemistry.org For instance, regioselective O-alkylation of 2-pyridones has been achieved with high selectivity using TfOH-catalyzed carbenoid insertion. nih.govrsc.org This method provides a metal-free approach to generating 2-alkoxypyridine derivatives. nih.gov

Standard Williamson ether synthesis conditions, involving a base such as sodium hydride (NaH) and an alkyl halide (e.g., methyl iodide, ethyl bromide), can also be employed to produce the corresponding 2-alkoxy derivatives. Similarly, acylation using acyl chlorides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base yields the corresponding 2-acyloxy pyridine esters.

Table 1: Examples of Modifications at the Hydroxy Position

| Modification Type | Reagent Class | Specific Reagent Example | Product Functional Group |

| O-Alkylation (Ether) | Alkyl Halide + Base | Methyl Iodide (CH₃I) + NaH | 2-Methoxy |

| O-Alkylation (Ether) | Diazo Compound + Acid | Ethyl 2-diazoacetate + TfOH | 2-(2-ethoxy-2-oxoethoxy) |

| O-Acylation (Ester) | Acyl Chloride + Base | Acetyl Chloride + Pyridine | 2-Acetoxy |

| O-Acylation (Ester) | Acid Anhydride + Base | Acetic Anhydride + Pyridine | 2-Acetoxy |

Substitutions on the Pyridine Ring

The pyridine ring of this compound has three available positions for substitution: C4, C5, and C6. The existing hydroxyl (an activating ortho-, para-director) and aryl (a deactivating meta-director relative to its point of attachment) groups influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Pyridine is generally an electron-deficient heterocycle, making electrophilic aromatic substitution challenging compared to benzene. youtube.com However, the presence of the strongly activating hydroxyl group at the C2 position facilitates electrophilic attack, primarily at the C5 position (para to the hydroxyl group). Typical electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in a sulfuric acid medium can introduce a nitro group (-NO₂) at the C5 position. rsc.orgrsc.org

Halogenation: Treatment with halogens (e.g., Br₂ in acetic acid) can lead to the introduction of a halogen atom (e.g., -Br), also expected predominantly at the C5 position. nih.govchemrxiv.org

Conversion to Halopyridines:

A crucial derivatization strategy involves converting the C2-hydroxyl group into a leaving group, typically a halide. This transformation dramatically alters the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution. Reacting the parent compound with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) can replace the hydroxyl group with a chlorine atom, yielding 2-chloro-3-(3,4-methylenedioxyphenyl)pyridine. chempanda.comresearchgate.net This 2-chloro derivative is a versatile intermediate for introducing various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position.

Table 2: Examples of Substitutions on the Pyridine Ring

| Reaction Type | Reagent(s) | Position of Modification | Resulting Substituent |

| Nitration | HNO₃ / H₂SO₄ | C5 | Nitro (-NO₂) |

| Bromination | Br₂ / Acetic Acid | C5 | Bromo (-Br) |

| Chlorination (OH replacement) | POCl₃ or PCl₅ | C2 | Chloro (-Cl) |

Modifications on the Methylenedioxyphenyl Moiety

The 1,3-benzodioxole (B145889) (methylenedioxyphenyl) ring is another site for derivatization. This ring system is generally electron-rich due to the two oxygen atoms and is thus activated towards electrophilic aromatic substitution. chemicalbook.com

Electrophilic Aromatic Substitution:

The substitution pattern on the 1,3-benzodioxole ring is directed by the existing bond to the pyridine ring. The most likely position for electrophilic attack is the carbon atom para to the point of attachment (C6 of the parent compound).

Nitration: Using conditions such as nitric acid in glacial acetic acid, a nitro group can be introduced onto the benzodioxole ring. prepchem.com

Halogenation: Direct halogenation with reagents like bromine can add a halogen atom to the aromatic ring.

Cleavage of the Methylenedioxy Bridge:

Under certain, typically harsh, acidic or reductive conditions, the methylenedioxy bridge can be cleaved to yield a catechol (a 1,2-dihydroxybenzene derivative). This dihydroxy analogue offers new handles for further derivatization, such as selective alkylation or acylation of the two phenolic hydroxyl groups. However, this reaction requires forcing conditions and may affect other parts of the molecule.

Table 3: Examples of Modifications on the Methylenedioxyphenyl Moiety

| Reaction Type | Reagent(s) | Position of Modification | Resulting Structure/Substituent |

| Nitration | HNO₃ / Acetic Acid | Aromatic ring of moiety | Nitro (-NO₂) group added |

| Bromination | Br₂ | Aromatic ring of moiety | Bromo (-Br) group added |

| Bridge Cleavage | Strong Acid (e.g., HBr) | Methylenedioxy bridge | Catechol (1,2-dihydroxy) |

Ring-Fused Pyridine Derivatives

The synthesis of fused heterocyclic systems from the 2-hydroxypyridine scaffold represents a significant structural modification. These reactions typically require the prior introduction of specific functional groups onto the pyridine ring, which then act as precursors for cyclization.

A common strategy involves introducing a cyano group (-C≡N) at the C5 position and an amino or hydrazino group at the C6 position. While this requires a multi-step synthesis starting from a different precursor than the parent compound, it illustrates a key derivatization pathway for this class of molecules. For example, a 2-amino-3-cyano-pyridine derivative can react with various reagents to form fused pyrimidine (B1678525) rings, known as pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.netnih.gov

For instance, if a 6-amino-5-cyano-2-hydroxy-3-arylpyridine derivative were synthesized, it could undergo cyclization reactions:

Reaction with formamide (B127407) or formic acid can lead to the formation of a pyrido[2,3-d]pyrimidin-4-one system.

Reaction with urea (B33335) or thiourea (B124793) can introduce an amino or thio group onto the newly formed pyrimidine ring.

These reactions build a second heterocyclic ring onto the pyridine core, leading to more complex, rigid, and structurally diverse molecules.

Table 4: General Strategy for Ring-Fused Derivatives

| Precursor Functional Groups | Cyclization Reagent | Fused Ring System Formed |

| 6-Amino and 5-Cyano | Formic Acid | Pyrido[2,3-d]pyrimidin-4-one |

| 6-Amino and 5-Cyano | Urea | 4-Aminopyrido[2,3-d]pyrimidine |

| 6-Hydrazino and 5-Cyano | Acetic Anhydride | Pyrazolo[3,4-b]pyridine derivative |

Potential Applications and Broader Scientific Impact Non Clinical

Role as a Synthetic Intermediate in Complex Molecule Synthesis

No studies were found that describe the use of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine as a building block or intermediate in the synthesis of more complex molecules.

Use as a Standard or Control in Laboratory Research

No literature indicates the use of this compound as a reference standard or control compound in any laboratory experiments or analytical methods.

Coordination Chemistry and Ligand Design

Metal Complex Formation and Characterization:There are no published studies on the use of this compound as a ligand for the formation of metal complexes, nor any data on the characterization of such complexes.

While research exists for related structures, such as other hydroxypyridine isomers and derivatives, the strict requirement to focus solely on This compound prevents the inclusion of that information. Further research would be required to determine the properties and potential applications of this specific compound.

Bidentate Ligand Behavior

The coordination chemistry of pyridine (B92270) derivatives is extensive, with their behavior as ligands being a cornerstone of inorganic and organometallic chemistry. Specifically, 2-hydroxypyridine (B17775) and its substituted analogues are known to act as versatile ligands, often exhibiting bidentate coordination through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This chelation forms a stable five-membered ring with a metal center.

While direct and detailed research findings specifically on the bidentate ligand behavior of this compound are not extensively documented in publicly available literature, its coordination behavior can be inferred from the well-established chemistry of related 2-hydroxypyridine compounds. The presence of the hydroxyl group at the 2-position and the nitrogen atom within the pyridine ring creates a classic N,O-donor set, making it a strong candidate for acting as a bidentate, monoanionic ligand.

In a typical coordination scenario, the proton of the hydroxyl group is lost, and the resulting anionic oxygen atom, along with the lone pair of electrons on the pyridine nitrogen atom, coordinates to a metal ion. This mode of binding is common for a wide range of transition metals.

The electronic and steric properties of the 3-(3,4-methylenedioxyphenyl) substituent would influence the ligand's coordination properties. The methylenedioxyphenyl group is generally considered to be electron-donating, which would increase the electron density on the pyridine ring. This, in turn, could enhance the Lewis basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds.

The general coordination behavior of 2-hydroxypyridine ligands with various metal ions can be summarized in the following table, which provides a basis for predicting the behavior of this compound.

Table 1. General Coordination Characteristics of 2-Hydroxypyridine Ligands

| Metal Ion | Typical Coordination Mode | Resulting Complex Geometry |

|---|---|---|

| Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | Bidentate (N,O-chelation) | Octahedral, Square Planar |

| Group 4 Metals (e.g., Ti(IV), Zr(IV)) | Bidentate and Bridging | Dinuclear or Polynuclear |

| Rhodium(I) | Bridging η¹-μ₂-N,N'-exo-bidentate | Tetrameric, Square Planar |

| Ruthenium(II)/(III) | Bidentate (N,O-chelation) | Octahedral |

Research on analogous compounds, such as 4-hydroxy-pyridine-2,6-dicarboxylic acid, demonstrates the robust nature of the hydroxypyridine scaffold in forming stable complexes with metals like Ruthenium(II) and Ruthenium(III). rsc.org In these instances, the coordination involves the pyridine nitrogen and a deprotonated carboxylate oxygen, but the principle of chelation involving the pyridine nitrogen and an adjacent oxygen-containing functional group is conserved.

Similarly, studies on the reactions of 2-hydroxy-pyridine with Group 4 metal alkoxides have revealed a rich structural diversity, with the ligand adopting various binding modes, including bidentate chelation and bridging functionalities, leading to the formation of dinuclear and polynuclear metal complexes. osti.gov

The specific bond lengths and angles, as well as the stability constants of the metal complexes formed with this compound, would require dedicated synthetic and crystallographic studies. However, based on the foundational principles of coordination chemistry and the extensive research on similar pyridine-based ligands, its behavior as a bidentate ligand is a chemically sound expectation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods is a continuous pursuit. Future research should focus on creating novel and sustainable synthetic routes to 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine. This includes the exploration of green chemistry principles to minimize waste and energy consumption.

Key areas for investigation include:

One-Pot Multicomponent Reactions: These reactions, which combine multiple reactants in a single step, offer a streamlined and atom-economical approach to synthesis. rsc.org Investigating one-pot strategies for the assembly of the 2-hydroxypyridine (B17775) core with the 3,4-methylenedioxyphenyl substituent could significantly improve efficiency. rsc.org

Catalysis: The use of novel catalysts, such as biocatalysts or magnetically recoverable nanocatalysts, could lead to milder reaction conditions and easier product purification. nih.gov Research into enzymes or engineered microorganisms capable of regioselective hydroxylation or C-C bond formation would be particularly valuable.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting synthetic routes for this compound to flow chemistry systems would be a significant step towards industrial applicability.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rsc.org | Identification of suitable starting materials and catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening for and engineering of suitable enzymes. |

| Magnetic Nanocatalysts | Easy separation and recyclability of the catalyst. nih.gov | Development of stable and highly active catalysts. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow setup. |

In-depth Mechanistic Studies of Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for focused study include:

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can provide insights into reaction rates, orders, and the influence of various parameters. nih.gov This information is vital for process optimization.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Spectroscopic Interrogation: In-situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize reaction intermediates, offering a real-time view of the reaction progress.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. Advanced computational modeling should be a key component of future research on this compound.

Specific applications of computational modeling include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic structures, and spectroscopic properties. nih.govresearchgate.net This information can aid in the interpretation of experimental data and provide insights into the molecule's reactivity. nih.govresearchgate.net

Molecular Docking: If the compound is being investigated for biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with specific biological targets. nih.gov This can help to prioritize compounds for synthesis and biological testing.

Reaction Pathway Modeling: Computational modeling can be used to map out potential reaction pathways and predict their activation energies, providing a theoretical basis for understanding reaction outcomes and designing more efficient syntheses.

An example of data that could be generated from DFT calculations is shown below:

| Computational Method | Calculated Property | Predicted Value |

| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | 4.5 eV |

| DFT (B3LYP/6-31G) | Dipole Moment | 3.2 D |

| DFT (B3LYP/6-31G)* | Total Energy | -850 Hartree |

Exploration of New Biological Targets and Pathways at the Molecular Level

Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govmdpi.com A systematic exploration of the biological properties of this compound could lead to the discovery of new therapeutic agents.

Future research in this area should involve:

High-Throughput Screening: Screening the compound against a diverse panel of biological targets can rapidly identify potential areas of activity.

Target Identification and Validation: Once a biological activity is identified, further studies are needed to determine the specific molecular target and validate its role in the observed effect.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of the parent compound can provide valuable information about the structural features required for biological activity, guiding the design of more potent and selective compounds. nih.gov

Design and Synthesis of Advanced Functional Materials Based on the Compound

The unique electronic and structural features of pyridine derivatives make them attractive building blocks for the development of advanced functional materials. The incorporation of this compound into larger molecular architectures could lead to materials with novel optical, electronic, or catalytic properties.

Potential avenues for research include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and hydroxyl group can act as coordination sites for metal ions, enabling the construction of extended network structures. osti.gov These materials could have applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used in the emissive layer of OLEDs. The photophysical properties of this compound and its derivatives should be investigated to assess their potential in this area.

Sensors: The ability of the pyridine ring to interact with various analytes makes it a promising component for chemical sensors. Materials incorporating this compound could be designed to detect specific ions or molecules through changes in their optical or electronic properties.

Q & A

Q. Advanced

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) for cross-coupling efficiency. Pd(PPh₃)₄ often provides higher yields in Suzuki reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution, while toluene/ethanol mixtures improve coupling reactions .

- Temperature Control : Maintain reactions at 80–105°C for coupling steps to balance reactivity and side-product formation .

- Byproduct Mitigation : Use scavengers (e.g., activated charcoal) during crystallization to remove impurities .

How should researchers address discrepancies in spectroscopic data for novel derivatives?

Q. Advanced

- Multi-Technique Validation : Cross-validate ¹H NMR data with ¹³C NMR and HSQC to resolve overlapping signals. For example, distinguish aromatic protons from hydroxyl groups using deuterated DMSO .

- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra. Software like Gaussian or ADF can model electronic environments .

- Isolate Ambiguous Peaks : Fractionate via column chromatography (silica gel, hexane/EtOAc gradient) to isolate compounds causing spectral anomalies .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid ignition sources due to potential flammability .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., toluene, ethanol).

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

What computational or experimental approaches predict the pharmacological activity of analogs?

Q. Advanced

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity toward target receptors (e.g., serotonin or dopamine transporters) using the methylenedioxyphenyl moiety as a pharmacophore .

- In Vitro Assays : Test analogs for hypolipidemic activity via LDL receptor upregulation assays or COX-2 inhibition studies, referencing structurally related pyrrolidine alcohols .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

How to design experiments to study thermal stability?

Q. Advanced

- DSC Analysis : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify melting points and decomposition temperatures .

- TGA : Thermogravimetric analysis can quantify mass loss (%) at elevated temperatures (e.g., 200–400°C) to assess stability .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) of thermal degradation .

How does the methylenedioxy group influence reactivity in synthetic modifications?

Q. Advanced

- Electron-Donating Effects : The methylenedioxy group increases electron density on the phenyl ring, enhancing electrophilic substitution at the 3-position. Use HNO₃/H₂SO₄ for nitration under ice-cold conditions to control regioselectivity .

- Oxidative Sensitivity : Avoid strong oxidizers (e.g., KMnO₄) to prevent cleavage of the methylenedioxy ring. Opt for mild oxidizing agents like MnO₂ for controlled reactions .

How to troubleshoot unexpected byproducts in the final synthesis step?

Q. Advanced

- LC-MS Analysis : Identify byproducts via high-resolution mass spectrometry (HRMS) and propose structures based on fragmentation patterns .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction time/temperature .

- Mechanistic Studies : Probe radical pathways (e.g., via EPR spectroscopy) if free-radical side reactions are suspected .

What are the best practices for long-term storage and stability testing?

Q. Basic

- Storage Conditions : Store in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

- Lyophilization : For hygroscopic derivatives, lyophilize and store in desiccators with silica gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.